An In-depth Technical Guide to 2-[3-(Aminomethyl)phenyl]propan-2-ol: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 2-[3-(Aminomethyl)phenyl]propan-2-ol: Structure, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-[3-(Aminomethyl)phenyl]propan-2-ol. As a member of the phenylpropanolamine class of compounds, this molecule holds significant interest for researchers and professionals in drug development and chemical synthesis. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from closely related analogs, including its para-substituted isomer and its parent compound, 2-phenyl-2-propanol, to present a robust and scientifically grounded profile. The guide details the compound's molecular architecture, predicted physicochemical properties, a proposed synthetic route with mechanistic insights, and a discussion of its potential pharmacological relevance. Spectroscopic characterization is also discussed, with predicted data to aid in the identification and analysis of this compound.
Introduction and Molecular Structure
2-[3-(Aminomethyl)phenyl]propan-2-ol is a tertiary benzylic alcohol containing a primary amine. Its structure is characterized by a benzene ring substituted with a 2-hydroxyprop-2-yl group and an aminomethyl group at the meta-position. This arrangement of functional groups—a hydrophilic alcohol, a basic amine, and a hydrophobic phenyl ring—confers amphiphilic properties to the molecule, suggesting potential for diverse chemical interactions and biological activity.
The presence of both a hydrogen-bond donating and accepting alcohol group, and a hydrogen-bond donating and accepting primary amine, makes this molecule capable of participating in a variety of intermolecular interactions. These structural features are common in many pharmacologically active compounds, hinting at the potential for 2-[3-(Aminomethyl)phenyl]propan-2-ol to interact with biological targets.
Caption: Chemical structure of 2-[3-(Aminomethyl)phenyl]propan-2-ol.
Physicochemical Properties
| Property | Estimated Value / Information | Source / Basis |
| IUPAC Name | 2-[3-(Aminomethyl)phenyl]propan-2-ol | - |
| CAS Number | Not assigned | - |
| Molecular Formula | C₁₀H₁₅NO | Based on isomer[1][4] |
| Molecular Weight | 165.23 g/mol | Based on isomer[1] |
| Appearance | Expected to be a solid at room temperature | Analogy to 2-phenyl-2-propanol[3] |
| Melting Point | Estimated to be in the range of 30-60 °C | 2-phenyl-2-propanol melts at 28-32 °C[5] |
| Boiling Point | > 200 °C | 2-phenyl-2-propanol boils at 202 °C[5] |
| Solubility | Expected to be soluble in water and polar organic solvents | Presence of polar -OH and -NH₂ groups[6] |
| pKa (amine) | Estimated to be around 9-10 | Typical for primary benzylamines |
| pKa (alcohol) | Estimated to be around 16-18 | Typical for tertiary benzylic alcohols |
Proposed Synthesis Protocol
A plausible and efficient synthesis of 2-[3-(Aminomethyl)phenyl]propan-2-ol can be envisioned through a multi-step process starting from 3-bromobenzonitrile. This pathway leverages well-established and reliable chemical transformations.
Step-by-Step Methodology
Step 1: Grignard Reaction to form 2-(3-bromophenyl)propan-2-ol
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Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.
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Grignard Reagent Formation: Magnesium turnings are placed in the flask. A solution of 1,2-dibromoethane in anhydrous diethyl ether is added to activate the magnesium. A solution of 3-bromobenzonitrile in anhydrous diethyl ether is then added dropwise to the stirred magnesium suspension. The reaction is initiated with gentle heating and then maintained at a gentle reflux.
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Reaction with Acetone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of dry acetone in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C.
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Workup: The reaction mixture is quenched by slow addition to a cold, saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
Step 2: Cyanide to Amine Reduction
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Reduction Setup: The crude 2-(3-cyanophenyl)propan-2-ol from the previous step is dissolved in a suitable solvent such as tetrahydrofuran (THF) in a round-bottom flask.
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Reducing Agent: A reducing agent capable of reducing a nitrile to a primary amine, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ gas with a Raney nickel catalyst), is used. For a laboratory scale, LiAlH₄ is often employed. The LiAlH₄ is carefully added in portions to the stirred solution at 0 °C.
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Reaction and Workup: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the final product.
Step 3: Purification
The crude 2-[3-(Aminomethyl)phenyl]propan-2-ol can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Caption: Proposed synthetic workflow for 2-[3-(Aminomethyl)phenyl]propan-2-ol.
Potential Applications and Pharmacological Relevance
Phenylpropanolamines are a well-established class of compounds with a broad range of pharmacological activities.[7][8] The structural motifs present in 2-[3-(Aminomethyl)phenyl]propan-2-ol suggest several potential areas of application in drug discovery and development.
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Adrenergic Receptor Modulation: The core phenylethylamine skeleton is a classic pharmacophore for interacting with adrenergic receptors. Depending on the substitution pattern, these compounds can act as agonists or antagonists of α- and β-adrenergic receptors, influencing processes such as blood pressure, heart rate, and bronchodilation.[7]
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Central Nervous System (CNS) Activity: The ability of similar small molecules to cross the blood-brain barrier suggests that 2-[3-(Aminomethyl)phenyl]propan-2-ol could be investigated for its potential effects on the CNS, such as neurotransmitter reuptake inhibition or receptor modulation.
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Anti-inflammatory and Antioxidant Properties: Phenylpropanoids are known to possess anti-inflammatory and antioxidant properties.[8][9] The phenolic-like structure, once metabolized, could potentially exhibit radical scavenging activity.
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Chemical Synthesis: The bifunctional nature of this molecule, with a primary amine and a tertiary alcohol, makes it a valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates and ligands for catalysis.[10]
Caption: Potential interaction with a G-protein coupled adrenergic receptor pathway.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-[3-(Aminomethyl)phenyl]propan-2-ol. The following are the predicted key features in various spectroscopic techniques.
¹H NMR Spectroscopy
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Aromatic Protons (4H): Expected in the range of δ 7.0-7.5 ppm, showing complex splitting patterns characteristic of a meta-substituted benzene ring.
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Aminomethyl Protons (-CH₂-NH₂): A singlet or a broad singlet around δ 3.8-4.0 ppm.
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Amine Protons (-NH₂): A broad singlet, typically in the range of δ 1.5-3.0 ppm, which is exchangeable with D₂O.
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Methyl Protons (-C(CH₃)₂): A sharp singlet at approximately δ 1.5 ppm, integrating to 6H.
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Hydroxyl Proton (-OH): A broad singlet, with a chemical shift that can vary depending on concentration and solvent, but typically between δ 1.5-4.0 ppm. This peak will also be exchangeable with D₂O.
¹³C NMR Spectroscopy
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Aromatic Carbons: Four signals are expected in the aromatic region (δ 120-150 ppm). The carbon bearing the propan-2-ol group and the carbon bearing the aminomethyl group will be distinct from the other aromatic carbons.
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Quaternary Carbon (-C(CH₃)₂): Expected around δ 70-75 ppm.
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Methyl Carbons (-C(CH₃)₂): A single peak around δ 30-35 ppm.
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Aminomethyl Carbon (-CH₂-NH₂): Expected in the range of δ 45-50 ppm.
Infrared (IR) Spectroscopy
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O-H Stretch (alcohol): A broad and strong absorption band in the region of 3200-3600 cm⁻¹.
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N-H Stretch (amine): Two medium intensity peaks (for the symmetric and asymmetric stretches of the primary amine) in the region of 3300-3500 cm⁻¹, which may overlap with the O-H stretch.
-
C-H Stretch (aromatic and aliphatic): Absorptions in the 2850-3100 cm⁻¹ region.
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N-H Bend (amine): A medium to strong absorption around 1600 cm⁻¹.
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C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-O Stretch (tertiary alcohol): A strong absorption in the 1150-1250 cm⁻¹ region.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): A peak at m/z = 165.
-
Major Fragmentation Pathways:
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Loss of a methyl group (-CH₃) to give a fragment at m/z = 150.
-
Loss of water (-H₂O) from the molecular ion, although less favorable for tertiary alcohols.
-
Benzylic cleavage to lose the C(CH₃)₂OH fragment.
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Cleavage alpha to the amine.
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Conclusion
2-[3-(Aminomethyl)phenyl]propan-2-ol represents a molecule with significant potential in medicinal chemistry and synthetic applications. While direct experimental data is currently sparse, this guide provides a comprehensive theoretical framework based on the well-understood chemistry of its structural components and related analogs. The proposed synthesis offers a viable route for its preparation, and the predicted physicochemical and spectroscopic data serve as a valuable resource for its future study and characterization. Further experimental investigation into this compound is warranted to fully elucidate its properties and explore its potential applications.
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